methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Overview
Description
“Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” are not available, it’s known that 1H-Pyrrolo[3,2-b]pyridine derivatives have been used in the synthesis of azetidinylpiperidine derivatives .Physical And Chemical Properties Analysis
The empirical formula of “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is C9H8N2O2 . Its molecular weight is 176.17 .Scientific Research Applications
Synthesis and Chemical Properties
- A study by M. Bencková and A. Krutošíková explored the synthesis of pyrrolopyridine derivatives, focusing on the creation of carboxylic acids and their derivatives, which are structurally related to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bencková & Krutošíková, 1997).
- Another study by E. Toja et al. synthesized a series of dihydro-4-oxo-1H-pyrrolopyridine carboxylic acids, which are related to the compound . This research highlighted the potential antibacterial activity of these compounds (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Applications in Drug Discovery
- A paper by Xue-Feng Zhu et al. discussed the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulation reactions, leading to the creation of tetrahydro-pyridine derivatives. This process could be linked to the synthesis of structures similar to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, contributing to the field of drug discovery (Zhu, Lan, & Kwon, 2003).
- Research by Khaled Bahgat et al. involved the theoretical and experimental investigation of pyrazolo-pyridine derivatives. Such studies aid in understanding the structural and spectroscopic properties of related compounds like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bahgat, Jasem, & El‐Emary, 2009).
Photophysical Properties
- M. S. D. Carvalho et al. studied the photophysical properties of certain thieno[3,2-b]pyridine derivatives. These studies provide insights into the fluorescence and absorption properties of compounds, which can be relevant for understanding the behavior of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in various environments (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).
properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDHPSSFUOAVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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